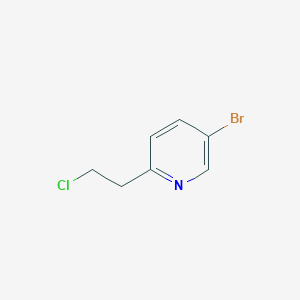

5-Bromo-2-(2-chloroethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Pyridine and its derivatives are of immense importance in medicinal chemistry and drug design. rsc.orgrsc.orgnih.govresearchgate.netnih.gov The pyridine nucleus is a privileged structural motif found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov This heterocyclic scaffold is a key component in a vast number of approved drugs, with over 7000 drug molecules containing a pyridine core. rsc.orgnih.gov Its prevalence is due in part to its ability to improve the water solubility of molecules, a desirable property for pharmaceutical agents. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring allows for a variety of substitution reactions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. nih.gov Pyridine scaffolds are integral to drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. researchgate.netnih.gov

The Unique Role of 5-Bromo-2-(2-chloroethyl)pyridine as a Bifunctional Building Block

This compound is a particularly valuable synthetic intermediate due to its bifunctional nature. The molecule possesses two distinct reactive sites: the bromine atom on the pyridine ring and the chloroethyl group at the 2-position. This dual reactivity allows for sequential and selective chemical transformations.

The bromine atom at the 5-position is susceptible to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing a powerful tool for the construction of complex molecular architectures. For instance, the bromine can be substituted to introduce aryl, heteroaryl, or amino groups.

Simultaneously, the 2-(2-chloroethyl) side chain offers a handle for nucleophilic substitution reactions. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups. This alkylating capability is a key feature in the synthesis of various derivatives. The presence of these two orthogonal reactive centers makes this compound a versatile building block for creating a library of compounds from a single starting material.

Contextualization within Halogenated Pyridine Chemistry and Analogous Systems

The chemistry of this compound is a specific example within the broader field of halogenated pyridines. The reactivity of halogens on the pyridine ring is position-dependent. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) than those at the 3-position. acs.org This is due to the electron-withdrawing nature of the ring nitrogen, which activates the C-2 and C-4 positions towards nucleophilic attack.

In the case of this compound, the chlorine on the ethyl side chain is more reactive towards nucleophilic substitution than the bromine on the aromatic ring under typical SN2 conditions. However, the bromine at the 5-position can be readily activated for SNAr or participate in metal-catalyzed cross-coupling reactions.

Analogous systems, such as other bromo-chloro-substituted pyridines or pyridines with different halogen combinations (e.g., 5-bromo-2-fluoropyridine), exhibit distinct reactivity profiles. ossila.com For example, a fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, often showing higher reactivity than a chlorine atom in the same position. acs.org The choice of halogens and their positions on the pyridine ring allows for precise control over the synthetic route and the final product.

Research Gaps and Opportunities Pertaining to this compound

While the synthetic utility of halogenated pyridines is well-established, specific research into this compound and its applications appears to be less documented in readily available literature. Much of the information is found in patents and supplier catalogues, suggesting its primary use as a building block in proprietary industrial processes. google.combldpharm.com

A significant research opportunity lies in the systematic exploration of the differential reactivity of the two halogenated sites. Detailed kinetic and mechanistic studies could provide a deeper understanding of the factors governing the selectivity of reactions at the chloroethyl group versus the bromo-substituted ring. This knowledge would be invaluable for designing more efficient and selective synthetic strategies.

Furthermore, there is potential for discovering novel applications of this compound. By systematically reacting it with a diverse range of nucleophiles and coupling partners, new classes of compounds with potentially interesting biological or material properties could be synthesized. For example, its use in the development of novel ligands for catalysis or new scaffolds for medicinal chemistry remains an area ripe for investigation.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical properties and synthetic utility based on the available scientific literature. The objective is to present a detailed and scientifically accurate account of this compound, structured around its identity as a bifunctional building block.

The scope of this article is strictly limited to the chemical nature of this compound. It will not include any information on dosage, administration, or safety profiles. The content will be based on reputable scientific sources, with a clear exclusion of data from specific commercial websites.

The following sections will delve into the detailed research findings concerning this compound, including its synthesis and reactivity. The information will be presented in a professional and authoritative tone, supported by data tables to facilitate understanding.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 2955710-77-5 | C7H7BrClN | 220.50 | Bifunctional: Bromo for coupling, chloroethyl for substitution. |

| 5-Bromo-2-chloropyridine | 53939-30-3 | C5H3BrClN | 192.44 | Precursor for various pyridine derivatives. sigmaaldrich.com |

| 2-Chloromethylpyridine | 4377-33-7 | C6H6ClN | 127.57 | Isomeric chloromethylpyridine, used as an alkylating agent. wikipedia.org |

| 5-Bromo-2-fluoropyridine | 766-11-0 | C5H3BrFN | 175.99 | Fluoro group enhances SNAr reactivity. ossila.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

5-bromo-2-(2-chloroethyl)pyridine |

InChI |

InChI=1S/C7H7BrClN/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4H2 |

InChI Key |

TUZIYVGPLNXELY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)CCCl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 2 Chloroethyl Pyridine

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The chloroethyl group at the 2-position of the pyridine (B92270) ring serves as an electrophilic center, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups.

Exploration of Reactivity with Various Nucleophiles (e.g., amines, thiols, alcohols)

The carbon atom bearing the chlorine in the chloroethyl side chain is the primary site for nucleophilic attack. A range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride ion. For instance, reaction with primary or secondary amines leads to the formation of the corresponding aminoethylpyridines. Similarly, thiols can be employed to synthesize thioethers, and alcohols or alkoxides can yield the corresponding ethers. The efficiency of these reactions is often enhanced by the use of a base to neutralize the hydrogen chloride generated as a byproduct.

The general scheme for these reactions can be represented as follows:

With Amines: 5-Bromo-2-(2-chloroethyl)pyridine + R¹R²NH → 5-Bromo-2-(2-(R¹R²N)ethyl)pyridine + HCl

With Thiols: this compound + RSH → 5-Bromo-2-(2-(RS)ethyl)pyridine + HCl

With Alcohols: this compound + ROH → 5-Bromo-2-(2-(RO)ethyl)pyridine + HCl

The reactivity of the nucleophile plays a crucial role, with stronger nucleophiles generally leading to faster reaction rates. The choice of solvent and reaction temperature are also important parameters to control the outcome of these transformations.

Intramolecular Cyclization Pathways to Fused Heterocyclic Systems

The strategic positioning of the chloroethyl group and the bromine atom on the pyridine ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution followed by a subsequent cyclization step.

One notable example involves the intramolecular C-H arylation. beilstein-journals.org While not directly involving the chloroethyl group, this type of reaction highlights the potential for cyclization in related pyridine derivatives. For example, the palladium-catalyzed C-H arylation of 2-quinolinecarboxyamide bearing a C-Br bond at the N-aryl moiety results in a cyclized product. beilstein-journals.org This suggests that with appropriate modification of the side chain, intramolecular cyclization involving the chloroethyl group could be a viable pathway to novel heterocyclic structures.

Cross-Coupling Reactions at the Bromo Position of the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium catalysts are widely employed to facilitate the coupling of the bromo-substituted pyridine with various organometallic reagents. nih.gov

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating new carbon-carbon bonds. The selective coupling at the C(sp²)-Br bond over the C(sp³)-Cl bond is a key consideration. nih.gov Studies on similar dihalogenated hydrocarbons have shown that high selectivity for the C(sp²)-Br bond can be achieved using specific palladium catalysts and ligands. nih.gov

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper co-catalyst. wikipedia.org It is a reliable method for the synthesis of alkynylpyridines. The reaction is typically carried out under mild conditions with a base like an amine, which can also serve as the solvent. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance and reactivity.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organometallic reagent, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nih.gov

Ligand Effects and Regioselectivity in Catalytic Transformations

Regioselectivity is a significant concern when both the bromo and chloro groups are present. Generally, the C(sp²)-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C(sp³)-Cl bond. This difference in reactivity allows for selective functionalization at the pyridine ring while leaving the chloroethyl side chain intact for subsequent modifications. However, under certain conditions, reaction at the chloroethyl group can also occur.

Electrophilic and Organometallic Reactions on the Pyridine Ring

The pyridine ring in this compound is generally electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, reactions with strong electrophiles can occur, typically at positions not occupied by the bromo or chloroethyl groups.

Organometallic reactions, beyond the cross-coupling reactions mentioned above, can also be performed. For instance, metal-halogen exchange using strong bases like n-butyllithium can generate a lithiated pyridine species. This organolithium intermediate can then react with various electrophiles to introduce new functional groups onto the pyridine ring. However, the presence of the acidic protons on the chloroethyl side chain could potentially interfere with such reactions, necessitating careful control of reaction conditions or the use of protecting groups.

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to position a metalating agent, typically an organolithium reagent, at a specific ortho-position on an aromatic or heteroaromatic ring. baranlab.org This allows for the regioselective introduction of a wide variety of electrophiles. In the context of pyridine derivatives, DoM can be challenging due to the propensity of organometallic reagents to undergo 1,2-addition to the pyridine ring. harvard.edu

However, with the appropriate choice of directing groups and reaction conditions, efficient lithiation of the pyridine ring can be achieved. harvard.edu For halogenated pyridines, the directing effect of the halogen and the nitrogen atom can be exploited. While specific DoM studies on this compound are not extensively documented in the readily available literature, general principles of pyridine chemistry suggest potential pathways. The nitrogen atom in the pyridine ring acts as a primary directing group, and the bromo substituent can further influence the site of metalation.

The use of highly hindered amide bases like TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has proven effective for the directed metalation of electron-poor heteroarenes containing sensitive functional groups. harvard.edu This approach could potentially be applied to this compound to achieve regioselective functionalization. The chloroethyl group itself is unlikely to be a strong directing group for ortho-metalation.

Another strategy involves halogen-metal exchange, which is often a competing or desired reaction in the lithiation of halopyridines. For instance, treatment of 5-bromo-2-iodopyridine (B1269129) with isopropyl magnesium chloride leads to the formation of the corresponding Grignard reagent, 5-bromopyridyl-2-magnesium chloride, via an iodine-magnesium exchange. researchgate.net This intermediate can then react with various electrophiles to yield functionalized pyridines. researchgate.net A similar approach could be envisioned for this compound, although the reactivity of the chloroethyl side chain would need to be considered.

Table 1: Common Reagents and Conditions for Directed Ortho Metalation of Pyridines

| Reagent System | Directing Group | Typical Conditions |

| sec-BuLi, TMEDA | OCONEt2 | THF, -78 °C |

| TMPMgCl•LiCl | N (in pyridine) | THF |

| n-BuLi | Various | THF, low temperatures |

This table presents general conditions for DoM on pyridine rings and may be applicable to this compound with appropriate modifications.

Influence of Halogen Substituents on Pyridine Ring Reactivity

The presence of both bromo and chloro substituents significantly impacts the reactivity of the pyridine ring in this compound. The electronegative nitrogen atom in the pyridine ring makes it electron-deficient, particularly at the 2, 4, and 6 positions. researchgate.net This inherent electron deficiency influences the reactivity of substituents attached to the ring. researchgate.net

Conversely, the electron-withdrawing nature of the halogens and the pyridine nitrogen atom makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and its position on the ring. The general order of leaving group ability for halogens in SNAr is I > Br > Cl > F, when the rate-determining step is the departure of the leaving group. sci-hub.se However, in cases where the initial nucleophilic attack is rate-determining, the highly electronegative fluorine can make the carbon center more electrophilic, leading to faster reactions. sci-hub.se

In this compound, the chlorine atom at the 2-position is activated towards nucleophilic displacement due to its proximity to the ring nitrogen. The bromine atom at the 5-position is less activated. The relative reactivity of the C-Cl versus the C-Br bond in SNAr reactions would depend on the specific nucleophile and reaction conditions.

The chloroethyl side chain also presents a site for nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. vedantu.com The reactivity of this side chain could compete with nucleophilic attack on the pyridine ring.

Table 2: Relative Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

| Halogen | Position | General Reactivity Trend (as leaving group) |

| I | 2- or 4- | Highest |

| Br | 2- or 4- | High |

| Cl | 2- or 4- | Moderate |

| F | 2- or 4- | Lowest (but can activate the ring for attack) |

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves the study of reaction intermediates, transition states, and the kinetic and thermodynamic factors that govern reactivity and selectivity.

The reactions of this compound can proceed through various intermediates depending on the reaction type.

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions on the pyridine ring involves the formation of a negatively charged intermediate known as a Meisenheimer complex. For an attack at the 2-position, the negative charge can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

Metal-Halogen Exchange: The reaction of halopyridines with organometallic reagents can lead to metal-halogen exchange, forming a pyridyl-metal species. For example, the reaction of 5-bromo-2-iodopyridine with a Grignard reagent proceeds through an intermediate pyridyl-magnesium species. researchgate.net A similar intermediate could be formed from this compound.

Nucleophilic Substitution on the Side Chain: Reactions at the chloroethyl side chain likely proceed through standard SN1 or SN2 transition states. An SN2 reaction would involve a pentacoordinate transition state, while an SN1 reaction would proceed through a carbocation intermediate. The stability of this potential carbocation would be influenced by the adjacent pyridine ring.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction intermediates and transition states that may be too transient to observe experimentally. nih.gov

The kinetics and thermodynamics of the reactions of this compound dictate the feasibility and outcome of a given transformation.

Kinetics: The rate of a reaction is determined by the activation energy, which is the energy barrier that must be overcome to reach the transition state. For SNAr reactions, the rate is influenced by the nature of the nucleophile, the leaving group, and the solvent. sci-hub.se For metal-halogen exchange, the rate depends on the specific organometallic reagent and the halogen being exchanged.

The selectivity of reactions involving this compound is a critical consideration. For example, in a nucleophilic substitution reaction, will the nucleophile attack the 2-position of the pyridine ring, the 5-position, or the chloroethyl side chain? This selectivity is determined by a combination of kinetic and thermodynamic factors. The relative activation energies for each possible reaction pathway will determine the major product under kinetically controlled conditions, while the relative stabilities of the possible products will determine the outcome under thermodynamically controlled conditions.

Advanced Applications in Synthetic Organic Chemistry

5-Bromo-2-(2-chloroethyl)pyridine as a Versatile Building Block for Complex Molecules

The strategic placement of the bromo and chloroethyl groups on the pyridine (B92270) scaffold allows for a wide array of chemical transformations, making this compound a key starting material for intricate molecular designs.

The dual reactivity of this compound is instrumental in its role as a precursor for advanced heterocyclic systems. The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. sigmaaldrich.commdpi.com These reactions enable the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby facilitating the creation of polyfunctionalized pyridines.

Simultaneously, the 2-(2-chloroethyl) side chain acts as a reactive electrophile. It can readily participate in both intramolecular and intermolecular nucleophilic substitution reactions. This reactivity allows for the construction of new rings fused or appended to the pyridine core. For instance, reactions with amines or thiols can lead to the formation of nitrogen or sulfur-containing heterocyclic systems, expanding the structural diversity of molecules that can be synthesized from this starting material.

Pyridine-based structures are a cornerstone in the development of new pharmaceuticals and agrochemicals. alibaba.comnih.gov Halogenated pyridines, in particular, are highly sought-after intermediates due to their synthetic versatility. google.comindiamart.com For example, the related compound 5-bromo-2-chloropyrimidine (B32469) is an important intermediate in the synthesis of the drug Macitentan. google.compharmaffiliates.com

In a similar vein, this compound functions as a crucial molecular scaffold. The bromo group can be readily transformed or utilized in coupling reactions, while the chloroethyl moiety provides a point of attachment for other molecular fragments. evitachem.com This bifunctionality makes it an ideal candidate for the combinatorial synthesis of compound libraries, which are essential for screening and identifying new lead compounds in drug discovery and agrochemical research.

| Feature | Synthetic Potential | Relevant Reactions |

| 5-Bromo group | Introduction of diverse substituents | Suzuki, Sonogashira, Heck, Buchwald-Hartwig coupling |

| 2-(2-chloroethyl) group | Formation of new heterocyclic rings | Nucleophilic substitution (intramolecular/intermolecular) |

| Pyridine Core | Core scaffold for complex molecules | Derivatization and functionalization |

Development of Ligands and Organometallic Reagents

The inherent properties of the pyridine ring, combined with the reactive handles of this compound, provide a platform for the design of novel ligands for coordination chemistry and catalysis.

The nitrogen atom of the pyridine ring is a classic coordination site for a vast array of metal ions. researchgate.net The electronic properties of the resulting metal complexes can be finely tuned by the substituents on the pyridine ring. The electron-withdrawing bromine atom in this compound modulates the basicity and donor properties of the pyridine nitrogen.

Furthermore, the 2-(2-chloroethyl) group can be chemically elaborated to introduce additional donor atoms. For example, substitution of the chlorine atom with functionalities like phosphino, amino, or thiol groups can transform the molecule into a bidentate (two-coordination sites) or even a pincer-type (three-coordination sites) ligand. mdpi.com These multidentate ligands are highly valued in coordination chemistry for their ability to form stable chelate complexes with metal centers.

While direct catalytic applications of this compound itself are not extensively reported, its derivatives hold considerable promise in the field of catalysis. Ligands synthesized from this building block can be used to create bespoke transition metal complexes designed for specific catalytic transformations.

The presence of the bromine atom also provides a convenient anchor for immobilizing these catalytically active complexes onto solid supports, such as polymers or silica. mdpi.com This leads to the development of heterogeneous catalysts, which are highly desirable in industrial processes due to their ease of separation from the reaction mixture and potential for recycling.

Role in the Construction of Macrocycles and Polymeric Systems

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of both macrocyclic compounds and polymeric materials.

The two distinct reactive sites—the chloroethyl group and the bromo group—can be addressed in a stepwise manner. This allows for controlled synthesis strategies, where one group is reacted to form a larger structure, and the other is retained for subsequent functionalization or polymerization. For instance, it could be incorporated as a key component in multi-component reactions to assemble libraries of macrocycles. nih.gov Research on polyfluorinated pyridine derivatives has demonstrated their utility in synthesizing macrocyclic structures known as heteracalixarenes. researchgate.net

In polymer science, this compound could serve as a monomer in various polymerization reactions. For example, it could undergo polycondensation with appropriate comonomers to yield novel polymers incorporating the pyridine moiety, thereby imparting specific thermal, electronic, or coordination properties to the final material.

Design and Synthesis of Advanced Functional Materials

While direct applications of this compound in advanced functional materials are not extensively documented, its potential lies in its role as a precursor to more complex monomers. The transformation of the 2-(2-chloroethyl) group into a vinyl group yields 5-Bromo-2-vinylpyridine, a versatile monomer for the synthesis of functional polymers.

The vinyl group of 5-Bromo-2-vinylpyridine enables its participation in various polymerization reactions, such as radical polymerization, to form poly(vinylpyridine) derivatives. The bromine atom on the pyridine ring can then be further functionalized either before or after polymerization. This post-polymerization modification allows for the introduction of specific functionalities, tailoring the material's properties for targeted applications. For instance, the bromine can be replaced with other groups through reactions like the Suzuki or Heck coupling, enabling the attachment of chromophores, catalysts, or other active moieties.

Pyridine-containing polymers are known for their diverse applications in fields such as catalysis, drug delivery, and materials science. The incorporation of a pyridine unit into a polymer backbone can impart unique properties, including metal-coordination capabilities, pH-responsiveness, and specific electronic characteristics.

A series of pyridine-based polymer compounds have been shown to exhibit enhanced fluorescent properties and antimicrobial activity. mdpi.com The synthesis of such polymers often involves the strategic functionalization of pyridine-containing monomers.

| Polymer Type | Potential Functionalization | Potential Applications |

| Poly(5-bromostyrene-co-2-vinylpyridine) | Cross-coupling at the bromo position | Functionalized films, sensors |

| Graft copolymers | Grafting from the pyridine nitrogen | Modified surfaces, biocompatible materials |

| Block copolymers | Sequential polymerization | Self-assembling nanostructures |

Incorporation into Conjugated Polymers and Optoelectronic Materials

The development of novel conjugated polymers for optoelectronic applications is a rapidly growing field of research. These materials are utilized in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The electronic properties of conjugated polymers can be finely tuned by modifying their chemical structure.

Pyridine-containing polymers have been investigated for their potential in light-emitting devices. dntb.gov.ua The electron-deficient nature of the pyridine ring can enhance the electron-transporting properties of a polymer, which is a crucial factor for efficient OLEDs.

The conversion of this compound to 5-Bromo-2-vinylpyridine provides a pathway to incorporate this building block into conjugated polymer chains. One common method for creating conjugated polymers is through polymerization reactions that form vinylene linkages, such as in poly(p-phenylene vinylene) (PPV) derivatives. nih.govacs.org While direct polymerization of 5-Bromo-2-vinylpyridine into a fully conjugated backbone might be challenging, it can be copolymerized with other monomers, such as styrene (B11656) or other vinyl-containing aromatics, to create materials with tailored optoelectronic properties.

The bromine atom on the pyridine ring offers a valuable handle for further modification. For example, it can be used to introduce fluorescent or phosphorescent moieties through cross-coupling reactions, leading to emissive materials for OLEDs. The ability to tune the electronic and optical properties through such modifications is a key advantage in the design of new optoelectronic materials.

Research into pyridine-based polymers has shown that their incorporation can lead to materials with low bandgaps, making them suitable for various electronic device applications. researchgate.net The synthesis of polymers containing thiophene (B33073) and pyridine rings has demonstrated both p- and n-type doping capabilities. researchgate.net

| Material Class | Synthetic Strategy | Potential Optoelectronic Application |

| Copolymers with styrene | Radical copolymerization | Host materials for emissive dopants |

| Polymers via Heck coupling | Palladium-catalyzed polymerization | Active layer in organic solar cells |

| Post-polymerization functionalization | Suzuki coupling of fluorescent groups | Emissive layer in OLEDs |

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-Bromo-2-(2-chloroethyl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural assignment.

High-resolution 1D NMR provides fundamental information about the structure. The ¹H NMR spectrum reveals the number of different types of protons and their connectivity, while the ¹³C NMR spectrum indicates the various carbon environments within the molecule.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethyl side chain. The pyridine ring protons will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the positions of the bromo and chloroethyl substituents. The ethyl group will present as two triplets in the aliphatic region, corresponding to the two methylene (B1212753) (-CH₂-) groups.

The carbon (¹³C) NMR spectrum will complement the proton data, showing distinct resonances for each of the seven carbon atoms in the molecule. The positions of these signals are influenced by the electronegativity of the adjacent atoms (N, Br, Cl) and the aromaticity of the pyridine ring.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | ~7.5-7.7 | - | d |

| H-4 | ~7.8-8.0 | - | dd |

| H-6 | ~8.5-8.7 | - | d |

| -CH₂- (adjacent to pyridine) | ~3.2-3.4 | ~38-40 | t |

| -CH₂-Cl | ~3.8-4.0 | ~42-44 | t |

| C-2 | - | ~160-162 | - |

| C-3 | - | ~122-124 | - |

| C-4 | - | ~140-142 | - |

| C-5 | - | ~118-120 | - |

| C-6 | - | ~150-152 | - |

d = doublet, dd = doublet of doublets, t = triplet

2D NMR Techniques: To definitively assign these signals and confirm the connectivity, 2D NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between H-3 and H-4, and between the two methylene groups of the chloroethyl side chain. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. ustc.edu.cn This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at ~7.5-7.7 ppm would correlate with the carbon signal at ~122-124 ppm, confirming their assignment as H-3 and C-3, respectively. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn This is particularly useful for connecting different parts of the molecule. For example, the protons of the methylene group adjacent to the pyridine ring would show a correlation to C-2 and C-3 of the ring, confirming the position of the chloroethyl substituent. researchgate.net

While this compound does not have a chiral center, NMR spectroscopy can be used to study the preferred conformations of the flexible 2-chloroethyl side chain. The rotation around the C-C single bonds of this chain can be investigated through techniques like Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of vicinal coupling constants.

The conformation of the ethyl side chain relative to the pyridine ring can influence the chemical shifts of the ring protons. By analyzing these shifts and comparing them to computational models, researchers can infer the most stable rotational conformers. Diffusion-ordered NMR spectroscopy (DOSY) can also provide insights into the hydrodynamic size of the molecule in solution, which is related to its conformation. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₇BrClN), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This experimental value is then compared to the theoretical mass to confirm the molecular formula. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak. docbrown.infolibretexts.org

Calculated Exact Mass for C₇H₇BrClN:

| Isotope Combination | Calculated Monoisotopic Mass (Da) | Relative Abundance |

|---|---|---|

| ¹²C₇¹H₇⁷⁹Br³⁵Cl¹⁴N | 218.9454 | High |

| ¹²C₇¹H₇⁸¹Br³⁵Cl¹⁴N | 220.9433 | High (similar to ⁷⁹Br³⁵Cl) |

| ¹²C₇¹H₇⁷⁹Br³⁷Cl¹⁴N | 220.9424 | Medium (approx. 1/3 of ³⁵Cl peak) |

| ¹²C₇¹H₇⁸¹Br³⁷Cl¹⁴N | 222.9404 | Medium (similar to ⁷⁹Br³⁷Cl) |

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. libretexts.org The fragmentation of this compound would be expected to follow predictable pathways.

Common fragmentation would involve the loss of the chloroethyl side chain or parts of it. Alpha-cleavage (cleavage of the bond adjacent to the pyridine ring) is a likely fragmentation pathway for substituted pyridines. researchgate.net The presence of bromine and chlorine atoms in the fragments can be identified by their characteristic isotopic patterns. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (for ⁷⁹Br, ³⁵Cl) | Possible Fragment Structure | Fragment Lost |

|---|---|---|

| 193 | [M - C₂H₄]⁺ | Ethene |

| 184 | [M - Cl]⁺ | Chlorine radical |

| 156 | [5-Bromopyridine]⁺ | Chloroethyl radical |

| 78 | [Pyridine]⁺ | Bromo and chloroethyl radicals |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Detailed structural parameters for this compound, including bond lengths, bond angles, and torsional angles, are yet to be reported in publicly available crystallographic databases. Such data is typically obtained through single-crystal X-ray diffraction studies, which provide a definitive map of the atomic positions within the crystal lattice. For analogous compounds, the pyridine ring is expected to be largely planar, with the substituents lying in or close to the plane of the ring. The bond lengths and angles would be influenced by the electronic effects of the bromine and chloroethyl substituents.

To provide a reference, a table of expected bond lengths and angles for a similar, though distinct, compound, 2-chloro-5-(chloromethyl)pyridine, is presented below. It is important to note that these values are for a different molecule and should be considered as a general reference only.

Table 1: Representative Bond Lengths and Angles for a Related Pyridine Derivative

| Parameter | Value |

| C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å |

| C-Br | ~1.90 Å |

| C-Cl | ~1.78 Å |

| C-C-C (ring) | ~118-121° |

| C-N-C (ring) | ~117° |

| C-C-Br | ~119° |

| C-C-Cl | ~110° |

Note: This data is illustrative and not of this compound.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a solid-state influences its physical properties. Intermolecular interactions, such as hydrogen and halogen bonding, are key drivers of the crystal packing. While specific studies on this compound are not available, related structures suggest that weak C-H···N and C-H···Cl hydrogen bonds, as well as halogen-halogen interactions (Br···Cl or Br···Br), could be present, influencing the supramolecular assembly. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds of the pyridine ring and the ethyl chain can act as donors.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For this compound, characteristic vibrational modes are expected for the pyridine ring, the C-Br bond, and the C-Cl bond.

While a specific FT-IR spectrum for this compound is not publicly available, the FT-IR spectrum for the related compound 2-bromo-6-chloromethylpyridine shows the absence of a broad ν(OH) stretching vibration around 3311 cm⁻¹, confirming the substitution of a hydroxyl group with a chloro group. This indicates that FT-IR is a valuable technique for monitoring chemical transformations involving this class of compounds. For this compound, one would expect to observe characteristic pyridine ring stretching vibrations in the 1600-1400 cm⁻¹ region, C-H stretching vibrations around 3000-3100 cm⁻¹, and C-Cl and C-Br stretching vibrations at lower frequencies (typically below 800 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information to complement FT-IR data. For instance, the symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum.

Publicly available Raman spectra for this compound are not currently available. However, for a similar molecule, 2-Chloro-5-(chloromethyl)pyridine, Raman spectroscopic data has been recorded, highlighting the utility of this technique in characterizing halogenated pyridines.

Computational and Theoretical Investigations of 5 Bromo 2 2 Chloroethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization calculations using DFT methods are employed to find the most stable conformation of 5-Bromo-2-(2-chloroethyl)pyridine. The conformational landscape of the 2-(2-chloroethyl) side chain is of particular interest. The rotation around the C-C and C-N bonds leads to different conformers with varying energies.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring and the carbon atoms of the chloroethyl group, suggesting these are the probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the nitrogen atom is expected to carry a significant negative charge due to its high electronegativity. The carbon atom attached to the chlorine and the carbon atoms in the pyridine ring adjacent to the nitrogen and bromine atoms will exhibit positive charges, making them susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Pyridine ring, Bromine atom | Site for electrophilic attack |

| LUMO | Pyridine ring, Chloroethyl group | Site for nucleophilic attack |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the structures of transient intermediates and transition states.

For this compound, a key reaction is the intramolecular cyclization to form a bicyclic quaternary ammonium (B1175870) salt, which can be a precursor to various other compounds. DFT calculations can model this SN2-type reaction, where the pyridine nitrogen acts as a nucleophile, attacking the carbon atom bearing the chlorine atom.

The calculation of the reaction pathway involves identifying the transition state structure and its associated energy barrier. This energy barrier, or activation energy, determines the rate of the reaction. A lower energy barrier corresponds to a faster reaction. The solvent environment can also be included in these models using implicit or explicit solvent models, as it can significantly influence the reaction energetics.

In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity and stereoselectivity. For instance, in substitution reactions on the pyridine ring of this compound, FMO analysis and charge distribution can help predict whether a nucleophile will preferentially attack at a specific carbon atom.

While stereoselectivity is less of a concern for the planar pyridine ring, it can be relevant in reactions involving the chloroethyl side chain if a chiral center is introduced.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure with a specific property. These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties like boiling point, solubility, or biological activity.

For this compound, QSPR studies could be developed to predict its physicochemical properties based on a dataset of similar pyridine derivatives. Molecular descriptors for such a model would include topological indices, electronic descriptors (like HOMO/LUMO energies and dipole moment), and steric parameters. While specific QSPR models for this compound are not widely reported, the methodology provides a powerful tool for estimating its properties when experimental data is scarce.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Correlation of Molecular Descriptors with Chemical Behavior

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. In the field of chemoinformatics, these descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov These models establish a mathematical correlation between the calculated descriptors and an observed chemical behavior, such as reactivity or biological activity.

For halogenated pyridines, including this compound, several classes of molecular descriptors are particularly relevant. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and partial atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For halogenated compounds, descriptors related to electronegativity and the distribution of electrostatic potential are important for understanding intermolecular interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molecular weight, volume, surface area, and specific shape indices fall into this category. The presence of bulky halogen atoms like bromine can significantly influence the steric environment around the pyridine ring, affecting how the molecule interacts with other chemical species.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity. It plays a significant role in how a molecule distributes between aqueous and lipid phases, which is particularly important in biological systems. Halogenation generally increases the lipophilicity of a molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Studies on related halogenated compounds have demonstrated strong correlations between these descriptors and their observed activities. For instance, QSAR studies on halogenated pyrimidine (B1678525) derivatives have successfully used molecular descriptors to predict their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase. nih.gov Similarly, research on halogenated phenols has shown good correlations between their acute toxicity and descriptors like the octanol-water partition coefficient, HOMO energy, and dipole moment. researchgate.net

| Topological | Connectivity Indices | Encodes information about the branching and structure of the molecule. |

For this compound, the bromine atom at position 5 and the chloroethyl group at position 2 will significantly influence its molecular descriptors. The bromine atom, being a large and polarizable halogen, will impact the molecule's steric and electronic properties, potentially forming halogen bonds. mdpi.com The flexible chloroethyl side chain adds another layer of complexity to its conformational landscape and potential interactions.

Rational Design Principles for New Halogenated Pyridine Derivatives

The insights gained from computational studies and the correlation of molecular descriptors with chemical behavior form the foundation for the rational design of new molecules. acs.org For halogenated pyridine derivatives, the goal is often to fine-tune their properties for specific applications, such as in medicinal chemistry or materials science. nih.gov

The principles for the rational design of new halogenated pyridine derivatives include:

Strategic Placement of Halogen Atoms: The position of the halogen on the pyridine ring is critical. It can influence the electronic distribution within the ring, affecting its reactivity and the pKa of the nitrogen atom. Computational methods like Density Functional Theory (DFT) can be used to predict how different substitution patterns alter the electrostatic potential map of the molecule. mdpi.com Studies have shown that the position of halogen atoms can either enhance or decrease the biological activity of pyridine derivatives. nih.gov

Modulation of Physicochemical Properties: By systematically varying the type and position of substituents, it is possible to control properties like solubility, lipophilicity, and metabolic stability. For example, replacing a hydrogen atom with a halogen can increase lipophilicity. Computational predictions of logP and other properties can guide the selection of substituents to achieve a desired profile.

Exploiting Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). rsc.org This interaction is increasingly being utilized in crystal engineering and drug design. mdpi.com Computational models can predict the strength and directionality of potential halogen bonds, enabling the design of molecules that can form specific interactions with a target protein or another molecule. nih.gov

Structure-Based Design: When the target of the molecule is known (e.g., an enzyme active site), structure-based design techniques can be employed. This involves docking the designed molecules into the target's binding site in silico to predict their binding affinity and orientation. This approach allows for the design of molecules with improved potency and selectivity.

Table 2: Design Considerations for New Halogenated Pyridine Derivatives

| Design Principle | Computational Method | Desired Outcome |

|---|---|---|

| Optimize Substituent Position | DFT, Electrostatic Potential Mapping | Enhanced activity, desired reactivity. mdpi.com |

| Tune Physicochemical Properties | QSPR, logP Prediction | Improved solubility, bioavailability. |

| Incorporate Halogen Bonding | Molecular Mechanics, Ab Initio Calculations | Increased binding affinity, specific intermolecular interactions. mdpi.comnih.gov |

| Structure-Based Design | Molecular Docking, Molecular Dynamics | High potency and selectivity for a biological target. |

In the context of designing new derivatives based on this compound, a computational approach would involve creating a virtual library of related compounds with modifications to the substitution pattern. For example, the bromine could be moved to a different position, or replaced with another halogen. The chloroethyl group could be modified in length or branching. Each of these virtual compounds would then be subjected to computational analysis to calculate their molecular descriptors and predict their properties, allowing for the down-selection of the most promising candidates for synthesis and experimental testing.

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Human dihydroorotate dehydrogenase |

| 2-bromo-6-chloromethylpyridine |

| 2-bromo-6-hydroxymethylpyridine |

| 2-bromo-6-methylpyridine |

| 2-bromopyrdine |

| 2-hydroxymethylpyridine |

Future Prospects and Emerging Research Areas

Development of Sustainable and Economical Synthetic Routes

The future synthesis of 5-Bromo-2-(2-chloroethyl)pyridine is anticipated to move away from traditional, often harsh, synthetic methods towards more sustainable and cost-effective pathways. Green chemistry principles are increasingly guiding the development of new synthetic protocols for pyridine (B92270) derivatives, emphasizing the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netnih.gov

Current research focuses on several key areas to improve sustainability:

One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation significantly reduces waste, time, and energy consumption. Future routes may involve multicomponent reactions where the pyridine core is assembled and functionalized in a single pot. nih.govresearcher.life

Green Catalysts and Solvents: The use of heterogeneous green catalysts, such as natural dolomitic limestone, which can be easily recovered and reused, is a promising avenue. researchgate.net Similarly, employing environmentally friendly solvents like water or ethanol (B145695), or even solvent-free conditions, is a key goal. researchgate.netnih.gov

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound are being explored to accelerate reaction times and improve yields, often under milder conditions than conventional heating. researchgate.netnih.govacs.org For instance, microwave-assisted synthesis has been shown to dramatically shorten reaction times for pyridine derivatives from hours to minutes while increasing yields. nih.gov

Atom Economy: Modern synthetic strategies, like the iridium-catalyzed dehydrogenative heterocondensation of amino alcohols, aim to maximize the incorporation of atoms from reactants into the final product, minimizing waste. nih.gov A potential sustainable route could involve the catalytic functionalization of a simpler pyridine precursor, avoiding the use of stoichiometric and often toxic halogenating agents.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Classical Approach | Sustainable Future Approach |

|---|---|---|

| Starting Materials | Multi-step synthesis from basic heterocycles. | One-pot synthesis from readily available precursors. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane, Chloroform). | Green solvents (e.g., Water, Ethanol) or solvent-free. |

| Catalysts | Stoichiometric strong acids or bases. | Recyclable heterogeneous or biocatalysts. |

| Energy | Conventional heating for extended periods. | Microwave or ultrasonic irradiation for rapid reactions. |

| Waste | Significant production of hazardous waste. | Minimal waste through high atom economy and catalyst recycling. |

Exploration of Novel Reactivity Modalities and Selective Transformations

This compound is characterized by its two distinct electrophilic centers, which allows for a wide range of selective chemical transformations. The future exploration of its reactivity will focus on harnessing this duality to create molecular diversity efficiently and predictably.

The primary reactive sites are:

The C(5)-Br Bond: The bromine atom on the pyridine ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. mit.eduacs.org This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents at this position. Future research will likely focus on developing catalysts that can perform these couplings with higher efficiency and under milder conditions.

The C-Cl Bond: The primary alkyl chloride of the ethyl side chain is susceptible to nucleophilic substitution reactions (SN2). masterorganicchemistry.com This pathway enables the introduction of a different set of functional groups, including azides, thiols, cyanides, and various amines, providing a secondary point for molecular elaboration. The reactivity of this C-Cl bond generally follows the trend I > Br > Cl, making it less reactive than the corresponding iodide but still a versatile electrophilic site. msu.edu

A key area of emerging research is the development of selective transformations , where one site can be reacted while the other remains untouched. This orthogonal reactivity is highly valuable in multi-step synthesis. For example, a palladium catalyst could be chosen to selectively facilitate a Suzuki coupling at the C-Br bond, leaving the chloroethyl group intact for a subsequent nucleophilic substitution.

Furthermore, novel reactivity modalities are being investigated. Photochemical methods that proceed via pyridinyl radicals offer new ways to functionalize pyridines with distinct regioselectivity compared to classical methods. acs.org Such strategies could potentially be adapted to functionalize the pyridine core of the title compound in previously inaccessible ways.

Table 2: Potential Selective Reactions and Products

| Reaction Type | Reagent | Reactive Site | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid, Pd Catalyst | C(5)-Br | 5-Aryl-2-(2-chloroethyl)pyridines |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst | C(5)-Br | 5-Amino-2-(2-chloroethyl)pyridines |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | C-Cl | 5-Bromo-2-(2-azidoethyl)pyridine |

| Thiolation | Thiol, Base | C-Cl | 5-Bromo-2-(2-thioethyl)pyridines |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition from laboratory-scale research to industrial application, the synthesis and derivatization of this compound will benefit immensely from modern process technologies.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. syrris.comamt.uk Reactions involving hazardous reagents or intermediates can be performed more safely in flow reactors, as only small volumes are reacting at any given time. syrris.com The precise control over reaction parameters like temperature, pressure, and residence time leads to cleaner reactions and higher yields. syrris.commdpi.com Syntheses involving halogenation or nitration, which are often highly exothermic, are particularly well-suited for flow systems. amt.uk The production of this compound could be designed as a continuous, multi-step flow process, from the initial synthesis to subsequent derivatization, such as nucleophilic aromatic substitution (SNAr). vapourtec.com

Automated Synthesis: Automated synthesis platforms are revolutionizing chemical discovery by enabling high-throughput experimentation. youtube.com An automated reaction station could be employed to rapidly screen a wide array of catalysts, solvents, and reaction partners to optimize the derivatization of this compound. acs.orgyoutube.com Such systems allow for running multiple experiments in parallel with precise control and data logging, facilitating Design of Experiment (DoE) studies and accelerating the discovery of new reactions and optimal conditions. youtube.com This technology would be invaluable for exploring the vast chemical space accessible from this bifunctional building block.

Advanced Applications in Diverse Fields of Chemical Science Beyond Current Scope

The true potential of this compound lies in its role as a versatile scaffold for creating novel molecules with high value in various scientific domains. Its ability to be functionalized at two different points makes it an ideal starting material for building libraries of complex molecules for screening and development.

Medicinal Chemistry: Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous drugs with activities ranging from antitumor to antimicrobial. nih.govfrontiersin.orgnih.gov The title compound could serve as a foundational block for new therapeutic agents. For example, by performing a cross-coupling reaction at the bromine and a nucleophilic substitution at the chlorine, a diverse library of compounds can be generated for screening as kinase inhibitors, antibacterial agents, or antivirals. nih.govnih.gov The pyridinone scaffold, a close relative, has shown promise in developing inhibitors for targets like BRD9 in acute myeloid leukemia and as iron chelators for antibacterial therapies. frontiersin.orgnih.gov

Materials Science and Agrochemicals: Beyond pharmaceuticals, functionalized pyridines are crucial in materials science and agrochemistry. acs.orgnih.gov The dual reactivity of this compound makes it a candidate for the synthesis of:

Novel Polymers: The two reactive handles could be used to incorporate the pyridine unit into polymer backbones or as pendant groups, potentially creating materials with unique thermal, optical, or conductive properties.

Functional Ligands: The pyridine nitrogen and side-chain functionalities can be tailored to create new ligands for catalysis or metal-organic frameworks (MOFs).

Agrochemicals: Many modern insecticides are based on heterocyclic structures. acs.org The scaffold could be elaborated to discover new compounds with potential insecticidal or herbicidal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.